3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[(4-methoxyphenyl)(phenyl)methyl]propanamide
Overview
Description
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[(4-methoxyphenyl)(phenyl)methyl]propanamide is a useful research compound. Its molecular formula is C25H22N2O4 and its molecular weight is 414.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 414.15795719 g/mol and the complexity rating of the compound is 628. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antioxidant and Anticancer Activity
Antioxidant and Anticancer Activity : A study by Tumosienė et al. (2020) on novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which includes structures related to the target compound, reported significant antioxidant and anticancer activities. These compounds, bearing isoindoline-1,3-dione and other moieties, showed higher antioxidant activity compared to ascorbic acid in some cases and exhibited cytotoxicity against human glioblastoma and triple-negative breast cancer cell lines, highlighting the potential of similar compounds in cancer therapy (Tumosienė et al., 2020).
Bioactive Constituents and Inhibitory Activities
Chymotrypsin and Microbial Inhibitory Activities : Research on the methanolic extract of Jolyna laminarioides identified compounds including a succinylanthranilic acid ester with inhibitory activity against chymotrypsin and certain bacteria, demonstrating the bioactive potential of structurally complex molecules in microbial inhibition (Atta-ur-rahman et al., 1997).
Lack of HIV-1 Integrase Inhibitory Activity
HIV-1 Integrase Inhibitory Activity : Penta et al. (2013) synthesized a series of 3-(1,3-dioxo-3a, 4-dihydro-1H-isoindol-2 (3H,7H,7aH)-yl)-N-(substituted phenyl) propanamide analogs to investigate their inhibitory activity against HIV-1 integrase. However, none of these compounds showed significant activity, suggesting a complex relationship between structure and activity in this class of compounds (Penta et al., 2013).
In Vivo Genotoxicity Assessment
In Vivo Genotoxicity Assessment : A study assessing the genotoxicity of new lead compounds for treating sickle cell disease, including derivatives of 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl, found that these compounds did not induce significant genotoxic effects in vivo, highlighting their potential safety for therapeutic use (dos Santos et al., 2011).
Properties
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)-N-[(4-methoxyphenyl)-phenylmethyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4/c1-31-19-13-11-18(12-14-19)23(17-7-3-2-4-8-17)26-22(28)15-16-27-24(29)20-9-5-6-10-21(20)25(27)30/h2-14,23H,15-16H2,1H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHFXLNSOVWWTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)CCN3C(=O)C4=CC=CC=C4C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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